molecular formula C14H13Cl4N B14069112 [3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B14069112
M. Wt: 337.1 g/mol
InChI Key: GWAVXXGYHNDHEM-UHFFFAOYSA-N
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Description

[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

The synthesis of [3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps. The process begins with the chlorination of a suitable precursor to introduce the chlorine atoms at specific positions on the cyclohexadienyl ring. This is followed by the introduction of the dimethylamine group through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its efficacy and safety.

    Industry: It is used in the production of various chemical products, including pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and dimethylamine-containing molecules. What sets [3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine apart is its unique combination of chlorine atoms and the dimethylamine group, which confer specific chemical and biological properties. Examples of similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-5-3-4-9(15)14(13)8-6-11(17)12(18)7-10(8)16/h3-5,7-8H,6H2,1-2H3

InChI Key

GWAVXXGYHNDHEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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